10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine
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Overview
Description
10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine typically involves the reaction of phenothiazine derivatives with hydrazine compounds. One common method includes the condensation of 10H-phenothiazine-10-acetyl chloride with (1-phenylethylidene)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenothiazine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
Oxidation: Phenothiazine oxides.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated phenothiazine compounds.
Scientific Research Applications
10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to dopamine receptors, thereby modulating neurotransmitter activity. This interaction can lead to changes in neuronal signaling pathways, which may account for its potential antipsychotic effects. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
10-(((1-Phenylethylidene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazine derivatives
Properties
CAS No. |
67897-40-9 |
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Molecular Formula |
C22H19N3OS |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]ethanone |
InChI |
InChI=1S/C22H19N3OS/c1-16(17-9-3-2-4-10-17)24-23-15-22(26)25-18-11-5-7-13-20(18)27-21-14-8-6-12-19(21)25/h2-14,23H,15H2,1H3/b24-16- |
InChI Key |
IDEUMKINGONXRW-JLPGSUDCSA-N |
Isomeric SMILES |
C/C(=N/NCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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